molecular formula C14H19N B6335720 4-Cinnamylpiperidine CAS No. 731767-57-0

4-Cinnamylpiperidine

Cat. No.: B6335720
CAS No.: 731767-57-0
M. Wt: 201.31 g/mol
InChI Key: QTSFBKWVUYOERR-QPJJXVBHSA-N
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Description

4-Cinnamylpiperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a cinnamyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cinnamylpiperidine typically involves the reaction of piperidine with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cinnamylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Cinnamylpiperidine involves its interaction with specific molecular targets and pathways. It has been found to modulate the activity of certain receptors and enzymes, leading to its pharmacological effects. For instance, it may act on the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation . Additionally, it may influence the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

4-Cinnamylpiperidine can be compared with other piperidine derivatives and cinnamyl compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to its combined structural features of both piperidine and cinnamyl groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological targets makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-7,14-15H,8-12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSFBKWVUYOERR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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